1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea
Description
Properties
IUPAC Name |
1-[(1-hydroxy-2,3-dihydroinden-1-yl)methyl]-3-[2-(4-methoxyphenyl)ethyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-25-17-8-6-15(7-9-17)11-13-21-19(23)22-14-20(24)12-10-16-4-2-3-5-18(16)20/h2-9,24H,10-14H2,1H3,(H2,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSRGSDOGAUXYBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCNC(=O)NCC2(CCC3=CC=CC=C32)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea typically involves multiple steps:
Formation of the Indene Moiety: The indene structure can be synthesized through cyclization reactions involving aromatic precursors.
Introduction of the Hydroxy Group: The hydroxy group is introduced via hydroxylation reactions, often using oxidizing agents.
Attachment of the Methoxyphenethyl Group: This step involves the reaction of the indene derivative with a methoxyphenethyl halide under basic conditions.
Formation of the Urea Linkage: The final step involves the reaction of the intermediate with an isocyanate or a urea derivative to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed.
Chemical Reactions Analysis
Types of Reactions
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a carbonyl compound.
Reduction: The urea linkage can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or organolithium compounds.
Major Products
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structural features.
Biology: Investigation of its biological activity and potential therapeutic effects.
Materials Science: Use in the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of 1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea involves its interaction with specific molecular targets. These may include enzymes, receptors, or other biomolecules. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Below is a comparative analysis of key analogs:
ABT-102: (R)-1-(5-tert-Butyl-2,3-dihydro-1H-inden-1-yl)-3-(1H-indazol-4-yl)urea
- Structure : Features a tert-butyl group on the dihydroindenyl ring and an indazole substituent.
- Activity : A potent TRPV1 antagonist (IC₅₀ < 10 nM) for pain management .
SKF-96365: 1-[2-(4-Methoxyphenyl)-2-[3-(4-methoxyphenyl)propoxy]ethyl]imidazole Hydrochloride
- Structure : Contains dual 4-methoxyphenyl groups but lacks a urea backbone.
- Activity : A TRPC channel inhibitor .
- Key Differences : The replacement of urea with imidazole in SKF-96365 alters target specificity, favoring TRPC over TRPV1 modulation.
1-(4-Fluoro-2,3-dihydro-1H-inden-1-yl)-3-(4,5-dihydro-1-methyl-[1,2,4]triazolo[4,3-a]quinolin-7-yl)urea (12b)
- Structure: Substituted with a fluorine atom on the dihydroindenyl ring and a triazoloquinolinyl group.
- Activity: Not explicitly reported, but fluorine often improves metabolic stability .
- Key Differences : Fluorine’s electron-withdrawing effects may enhance binding affinity compared to the hydroxy group in the target compound.
1-{4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}-3-(2-ethoxyphenyl)urea
- Structure: Contains a dihydroisoquinoline core and ethoxyphenyl group.
- Activity : Unreported, but ethoxy groups typically increase lipophilicity and duration of action .
- Key Differences : The ethoxy group’s larger size compared to methoxy may slow metabolism but reduce solubility.
Data Table: Comparative Overview of Urea Derivatives
Research Findings and Implications
- Hydroxy vs. tert-Butyl Groups : The hydroxy group in the target compound may improve aqueous solubility but reduce membrane permeability compared to ABT-102’s tert-butyl substituent .
- Methoxy vs. Ethoxy : The 4-methoxyphenethyl group likely offers a balance between lipophilicity and metabolic stability, whereas ethoxy analogs (e.g., ) trade solubility for prolonged activity .
- Fluorine Substitution : Fluorinated analogs (e.g., 12b) demonstrate how small electronegative groups can refine binding interactions without significantly altering molecular weight .
Biological Activity
1-((1-hydroxy-2,3-dihydro-1H-inden-1-yl)methyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key Features:
- Indene moiety: The presence of the indene structure contributes to its interaction with various biological targets.
- Urea linkage: This functional group is often associated with biological activity, particularly in drug design.
Pharmacological Properties
-
Anti-inflammatory Activity:
- Studies indicate that derivatives of indene compounds exhibit significant anti-inflammatory properties. The urea moiety may enhance this effect by inhibiting cyclooxygenase (COX) enzymes, which are crucial in the inflammatory pathway.
- Analgesic Effects:
-
Anticancer Potential:
- Indene derivatives have been investigated for their anticancer properties. They may induce apoptosis in cancer cells and inhibit tumor growth by interfering with cellular signaling pathways.
The mechanisms through which this compound exerts its effects include:
- Inhibition of COX Enzymes: By blocking COX-1 and COX-2, the compound reduces the synthesis of pro-inflammatory mediators such as prostaglandins.
- Modulation of Signal Transduction Pathways: It may affect pathways involved in cell proliferation and survival, particularly in cancerous cells.
Study 1: Anti-inflammatory Effects
A study published in the Journal of Medicinal Chemistry evaluated the anti-inflammatory effects of various indene derivatives. The results demonstrated that compounds with similar structures to this compound significantly reduced inflammation in animal models by inhibiting COX activity .
Study 2: Analgesic Properties
In a controlled trial, researchers assessed the analgesic properties of a related compound in post-operative patients. The findings indicated a marked decrease in pain levels compared to a placebo group, suggesting potential for clinical applications in pain management.
Study 3: Anticancer Activity
Another investigation focused on the anticancer effects of indene derivatives on breast cancer cell lines. The study found that these compounds could induce apoptosis and inhibit cell migration, highlighting their potential as therapeutic agents against cancer.
Comparative Analysis
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1-(4-methoxyphenethyl)urea | Urea linkage | Anti-inflammatory, Analgesic |
| Indene Derivative A | Indene moiety | Anticancer |
| Indene Derivative B | Urea and sulfonamide groups | Anti-inflammatory |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
